molecular formula C18H17NO5 B12575828 {[(Benzyloxy)carbonyl](2-oxo-2-phenylethyl)amino}acetic acid CAS No. 579466-88-9

{[(Benzyloxy)carbonyl](2-oxo-2-phenylethyl)amino}acetic acid

Cat. No.: B12575828
CAS No.: 579466-88-9
M. Wt: 327.3 g/mol
InChI Key: LDTGBVFGIGDTPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{(Benzyloxy)carbonylamino}acetic acid is a complex organic compound that features a benzyloxycarbonyl group, a phenylethyl group, and an aminoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {(Benzyloxy)carbonylamino}acetic acid typically involves multiple steps, including protection, coupling, and deprotection reactions. One common method starts with the protection of the amino group using a benzyloxycarbonyl (Cbz) group. This is followed by the coupling of the protected amino acid with a phenylethyl ketone derivative under acidic or basic conditions. Finally, the deprotection of the Cbz group yields the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include benzoic acid derivatives, alcohols, and various substituted benzyl compounds.

Scientific Research Applications

Chemistry

In chemistry, {(Benzyloxy)carbonylamino}acetic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions due to its structural similarity to natural substrates.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents, particularly in the development of enzyme inhibitors and receptor modulators.

Industry

In the industrial sector, this compound finds applications in the synthesis of specialty chemicals and advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of {(Benzyloxy)carbonylamino}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, while the phenylethyl and aminoacetic acid moieties can participate in binding interactions with target proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Benzyloxycarbonyl Glycine: Similar in structure but lacks the phenylethyl group.

    Phenylacetic Acid: Contains the phenylethyl group but lacks the benzyloxycarbonyl and aminoacetic acid moieties.

    N-Benzyloxycarbonyl-L-phenylalanine: Contains both the benzyloxycarbonyl and phenylethyl groups but differs in the amino acid component.

Uniqueness

The uniqueness of {(Benzyloxy)carbonylamino}acetic acid lies in its combination of functional groups, which allows for versatile chemical reactivity and potential applications across various fields. Its structure enables it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.

Properties

CAS No.

579466-88-9

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

IUPAC Name

2-[phenacyl(phenylmethoxycarbonyl)amino]acetic acid

InChI

InChI=1S/C18H17NO5/c20-16(15-9-5-2-6-10-15)11-19(12-17(21)22)18(23)24-13-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,21,22)

InChI Key

LDTGBVFGIGDTPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N(CC(=O)C2=CC=CC=C2)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.